3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is an organic compound that features a benzylsulfonyl group attached to a propanone backbone, which is further connected to a 3,4-dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:
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Formation of the Benzylsulfonyl Intermediate
Starting Material: Benzyl chloride.
Reagent: Sodium sulfite.
Conditions: Reflux in aqueous medium to form benzylsulfonic acid, followed by conversion to benzylsulfonyl chloride using thionyl chloride.
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Preparation of the 3,4-Dihydroisoquinoline
Starting Material: Isoquinoline.
Reagent: Hydrogen gas.
Catalyst: Palladium on carbon (Pd/C).
Conditions: Hydrogenation under pressure to yield 3,4-dihydroisoquinoline.
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Coupling Reaction
Starting Materials: Benzylsulfonyl chloride and 3,4-dihydroisoquinoline.
Reagent: Base such as triethylamine.
Conditions: Stirring at room temperature to form the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors for the hydrogenation step and automated systems for the coupling reaction to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the benzylsulfonyl group.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous solvents.
Products: Reduced forms of the ketone or sulfonyl groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic or neutral medium.
Products: Substituted derivatives at the benzylsulfonyl or isoquinoline positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive functional groups.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May interact with specific receptors in biological systems, making it a candidate for drug development.
Medicine
Pharmacophore: The compound’s structure suggests it could serve as a pharmacophore in the design of new therapeutic agents.
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the isoquinoline moiety may enhance binding affinity through π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-1-(isoquinolin-2-yl)propan-1-one: Lacks the dihydro modification, potentially altering its reactivity and binding properties.
3-(Phenylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Substitution of the benzyl group with a phenyl group, which may affect its chemical behavior and biological activity.
3-(Benzylsulfonyl)-1-(quinolin-2-yl)propan-1-one: Replacement of the isoquinoline with quinoline, leading to different electronic and steric effects.
Uniqueness
3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is unique due to the combination of its benzylsulfonyl and dihydroisoquinoline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYYPYVMAPUIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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